molecular formula C18H22N4O2 B4895819 2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline

2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline

Cat. No. B4895819
M. Wt: 326.4 g/mol
InChI Key: JQUVGLLRFOSZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline, commonly known as NPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of applications in the fields of medicine, materials science, and organic chemistry. NPPA has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of NPPA is not fully understood. However, it is believed that NPPA exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, NPPA may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
NPPA has been shown to possess several biochemical and physiological effects. For example, NPPA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, NPPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPPA is its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This makes it an attractive candidate for use in the treatment of inflammatory diseases and cancer. Additionally, NPPA has been shown to possess low toxicity, making it a relatively safe compound to work with in the laboratory. However, one of the main limitations of NPPA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on NPPA. One potential area of research is the development of more efficient synthesis methods for NPPA. Additionally, further studies are needed to fully understand the mechanism of action of NPPA and its potential use in the treatment of inflammatory diseases and cancer. Finally, future research should focus on the development of novel derivatives of NPPA that possess enhanced biological activity and solubility.

Synthesis Methods

NPPA can be synthesized using a variety of methods, including the nitration of N-(1-phenylethyl)-5-(1-piperazinyl)aniline using nitric acid and sulfuric acid. The resulting compound is then reduced using a reducing agent, such as sodium dithionite, to produce NPPA. Other methods for synthesizing NPPA include the reaction of 2-nitro-1-phenylethanol with piperazine and the reaction of 2-nitro-1-phenylethylamine with piperazine.

Scientific Research Applications

NPPA has been extensively studied for its potential use in scientific research. It has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications. For example, NPPA has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NPPA has been shown to possess anti-cancer properties, making it a potential candidate for use in the treatment of cancer.

properties

IUPAC Name

2-nitro-N-(1-phenylethyl)-5-piperazin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14(15-5-3-2-4-6-15)20-17-13-16(7-8-18(17)22(23)24)21-11-9-19-10-12-21/h2-8,13-14,19-20H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVGLLRFOSZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline

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